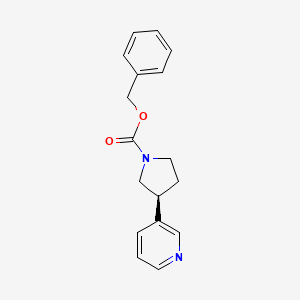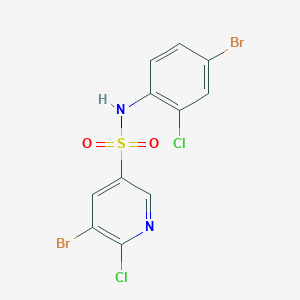![molecular formula C9H10N4S2 B12638209 6-[(1,3-Dithiolan-2-yl)methyl]-7H-purine CAS No. 920503-85-1](/img/structure/B12638209.png)
6-[(1,3-Dithiolan-2-yl)methyl]-7H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(1,3-Dithiolan-2-yl)methyl]-7H-purine is a chemical compound that features a purine base attached to a 1,3-dithiolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1,3-Dithiolan-2-yl)methyl]-7H-purine typically involves the reaction of a purine derivative with 1,2-ethanedithiol in the presence of a Lewis acid catalyst. The reaction conditions often include:
Temperature: Room temperature to reflux conditions.
Catalysts: Lewis acids such as yttrium triflate or tungstophosphoric acid.
Solvents: Solvent-free conditions or the use of petroleum ether for sterically hindered carbonyl compounds.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
6-[(1,3-Dithiolan-2-yl)methyl]-7H-purine undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like KMnO₄ or OsO₄.
Reduction: Employing reducing agents such as LiAlH₄ or NaBH₄.
Substitution: Reactions with nucleophiles like RLi or RMgX.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous conditions.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Organometallic reagents in dry solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Aplicaciones Científicas De Investigación
6-[(1,3-Dithiolan-2-yl)methyl]-7H-purine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism by which 6-[(1,3-Dithiolan-2-yl)methyl]-7H-purine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dithiolane ring can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the purine base may interact with nucleic acids or proteins, modulating their function .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dithiolane-containing nitromethylene derivatives: These compounds share the dithiolane ring and exhibit similar chemical reactivity.
1,3-Dithianes: Structurally similar but with a six-membered ring instead of a five-membered dithiolane ring.
Ethanone, 1-(2-methyl-1,3-dithiolan-2-yl)-: Another compound with a dithiolane ring, used in different chemical contexts.
Uniqueness
6-[(1,3-Dithiolan-2-yl)methyl]-7H-purine is unique due to its combination of a purine base and a dithiolane ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
920503-85-1 |
|---|---|
Fórmula molecular |
C9H10N4S2 |
Peso molecular |
238.3 g/mol |
Nombre IUPAC |
6-(1,3-dithiolan-2-ylmethyl)-7H-purine |
InChI |
InChI=1S/C9H10N4S2/c1-2-15-7(14-1)3-6-8-9(12-4-10-6)13-5-11-8/h4-5,7H,1-3H2,(H,10,11,12,13) |
Clave InChI |
ZVQNADIVKSPGTN-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(S1)CC2=C3C(=NC=N2)N=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


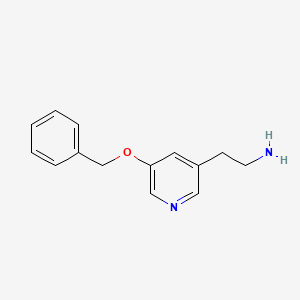
![(11S,12R,16S)-14-naphthalen-1-yl-11-(thiophene-2-carbonyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12638136.png)
![3H-1,2,3-Triazolo[4,5-b]pyridin-5-amine, 7-methoxy-N-(4-piperidinylmethyl)-3-[3-(trifluoromethoxy)phenyl]-](/img/structure/B12638153.png)
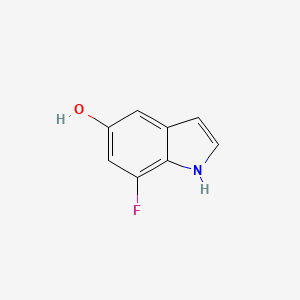
![2-Pyrimidinecarbonitrile, 4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B12638163.png)
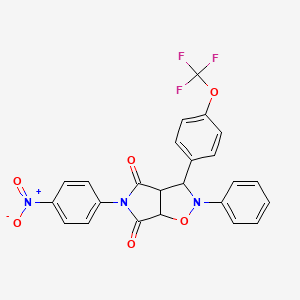

![2-(5-chloro-2-methoxyphenyl)-4-[(4-fluorophenyl)carbonyl]hexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione](/img/structure/B12638177.png)
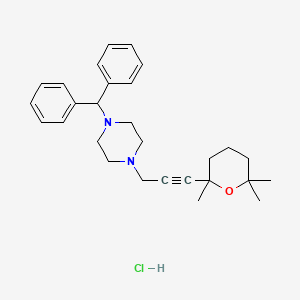
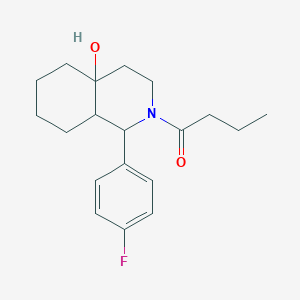
![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(4-Methoxyphenyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-thienyl]-](/img/structure/B12638197.png)
![3-iodo-N-phenyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B12638205.png)
